tert-Butyl 4-amino-4-(2-chlorobenzyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-(2-chlorobenzyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H25ClN2O2 It is characterized by a piperidine ring substituted with an amino group, a chlorobenzyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-4-(2-chlorobenzyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the piperidine derivative with 2-chlorobenzyl chloride under basic conditions.
Amination: The amino group is introduced through a reductive amination process, where the intermediate is treated with an amine source and a reducing agent.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-amino-4-(2-chlorobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-amino-4-(2-chlorobenzyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(2-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and chlorobenzyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl ester group may enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-4-(2-bromobenzyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-4-(2-methylbenzyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-amino-4-(2-chlorobenzyl)piperidine-1-carboxylate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The combination of the tert-butyl ester and the piperidine ring further enhances its stability and versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(2-chlorophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPAJGMYYUKJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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